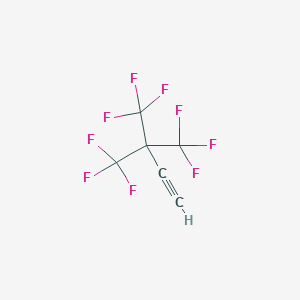

4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne is a fluorinated alkyne compound with the molecular formula C6HF9. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical properties such as high electronegativity and thermal stability. It is used in various scientific and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne typically involves the reaction of trifluoromethylated precursors under controlled conditions. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the reactivity of the trifluoromethyl groups and the potential for hazardous by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding alkanes or alcohols.

Substitution: Formation of substituted alkynes with various functional groups.

Wissenschaftliche Forschungsanwendungen

4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Applied in the production of advanced materials, including polymers and coatings, due to its thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne involves its interaction with molecular targets through its highly electronegative trifluoromethyl groups. These groups can form strong interactions with electron-rich sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The pathways involved may include the disruption of metabolic processes or the inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

- 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-methylpentanoic acid

- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Uniqueness

4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne is unique due to its multiple trifluoromethyl groups, which provide exceptional thermal stability and reactivity. This makes it particularly valuable in applications requiring high resistance to thermal and chemical degradation.

Biologische Aktivität

4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne (C6HF9) is a fluorinated alkyne compound notable for its unique chemical structure, characterized by multiple trifluoromethyl groups. This compound exhibits significant biological activity and has been the subject of various scientific investigations due to its potential applications in medicinal chemistry and biochemistry.

The molecular formula of this compound is C6HF9, and it has a molecular weight of 201.05 g/mol. The presence of trifluoromethyl groups imparts high electronegativity and thermal stability to the compound, making it a valuable building block in organic synthesis.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with biological molecules. The trifluoromethyl groups can form strong interactions with electron-rich sites in proteins and enzymes. This can lead to inhibition of enzymatic activity or alteration in protein function, potentially disrupting metabolic processes.

Interaction Mechanisms

- Inhibition of Enzymes : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on proteins.

- Disruption of Metabolic Pathways : By interfering with key enzymes in metabolic pathways, it may cause downstream effects on cellular metabolism.

Toxicological Profile

Research indicates that exposure to this compound may lead to nephropathy and other adverse health effects in laboratory animals. The reference dose for subchronic exposure has been determined at approximately 3.1 mg/kg-d based on studies conducted on F344N rats .

Key Toxicological Findings

- Nephropathy : Increased relative kidney weight and tubular degeneration have been observed in animal studies.

- Hematological Changes : Alterations in blood parameters such as increased leukocytes and changes in erythrocyte counts were noted .

Research Applications

The compound is utilized across various fields:

- Medicinal Chemistry : Investigated for its potential use in drug development due to its unique properties.

- Biochemical Assays : Employed as a probe in studies examining enzyme mechanisms.

- Material Science : Used in the synthesis of advanced materials due to its stability and reactivity.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited specific cytochrome P450 enzymes involved in drug metabolism. The inhibition constant (Ki) values indicated a strong binding affinity .

- Toxicological Assessment : In a chronic exposure study involving F344N rats, significant renal damage was observed at doses exceeding the established reference dose. This study underscored the need for careful handling and assessment of exposure risks associated with this compound .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C6HF9 |

| Molecular Weight | 201.05 g/mol |

| Reference Dose (Subchronic) | 3.1 mg/kg-d |

| Key Toxicological Effects | Nephropathy, Hematological Changes |

| Primary Research Applications | Drug Development, Biochemical Assays |

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-3,3-bis(trifluoromethyl)but-1-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF9/c1-2-3(4(7,8)9,5(10,11)12)6(13,14)15/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVPFYFZUPGGFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.